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Compound of Interest

Compound Name: Perillartine

Cat. No.: B7814539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of Perillartine with other

common artificial and natural sweeteners. The information is intended to assist researchers

and professionals in evaluating its potential for human consumption. All quantitative data is

summarized in tables for easy comparison, and detailed experimental methodologies for key

toxicological studies are provided.

Executive Summary
Perillartine, a high-intensity sweetener, has a history of use primarily in Japan. While some

toxicological data is available, a definitive Acceptable Daily Intake (ADI) from major

international regulatory bodies such as the Joint FAO/WHO Expert Committee on Food

Additives (JECFA), the U.S. Food and Drug Administration (FDA), or the European Food Safety

Authority (EFSA) has not been established. Safety concerns have been raised regarding its

precursor, Perilla aldehyde, which has shown potential for genotoxicity. In contrast, many

alternative sweeteners have well-established safety profiles and ADIs.

Comparative Safety Data of Sweeteners
The following table summarizes the key safety data for Perillartine and a selection of common

alternative sweeteners.
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Sweetener Type
LD50 (Rat,
oral)

Acceptable
Daily Intake
(ADI)

Genotoxicit
y

Carcinogeni
city

Perillartine Artificial
2,500 mg/kg

bw[1]

Not

Established

Precursor

(Perilla

aldehyde)

shows

potential

genotoxicity[2

][3]

No data

available

Aspartame Artificial
~4,000-5,000

mg/kg bw

0-40 mg/kg

bw (JECFA)

[4], 50 mg/kg

bw (FDA)[5]

Generally

considered

non-

genotoxic[1]

[6]

No

convincing

evidence of

carcinogenicit

y in

humans[4][7]

[8]

Sucralose Artificial
>10,000

mg/kg bw

0-15 mg/kg

bw (JECFA),

5 mg/kg bw

(FDA)[5]

No confirmed

genotoxic

activity[9][10]

Not

considered

carcinogenic[

9][11][12][13]

Saccharin Artificial
14,200 mg/kg

bw

0-5 mg/kg bw

(JECFA), 15

mg/kg bw

(FDA)[5]

Weakly

genotoxic at

high

concentration

s[14][15]

Not

considered a

human

carcinogen

under normal

use[16][17]

[18]

Stevia

(Steviol

Glycosides)

Natural

>15,000

mg/kg bw

(Stevioside)

[19]

0-4 mg/kg bw

(as steviol)

(JECFA)

Not

considered

genotoxic[20]

[21][22][23]

Not

considered

carcinogenic[

20]

Monk Fruit

(Mogrosides)

Natural Very low

toxicity

Not specified

(JECFA/FDA)

Negative in

bacterial

Insufficient

data for a
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[5] reverse

mutation

assays[24]

[25]

definitive

conclusion[24

][25][26][27]

[28][29]

Detailed Experimental Protocols
Acute Oral Toxicity (LD50) Determination
Principle: The acute oral toxicity test provides information on the health hazards likely to arise

from a single oral exposure to a substance. The LD50 (Median Lethal Dose) is the statistically

derived single dose of a substance that can be expected to cause death in 50% of the animals

when administered by the oral route.

Methodology (Based on OECD Guideline 423):

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

Housing and Feeding: Animals are housed in standard cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet

and drinking water.

Dose Administration: The test substance is administered in a single dose by gavage using a

stomach tube or a suitable intubation cannula.

Dose Levels: A stepwise procedure is used with a limited number of animals at each step.

The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body

weight).

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for at least 14 days.

Necropsy: All animals (those that die during the test and survivors at the end) are subjected

to a gross necropsy.

Data Analysis: The LD50 is estimated based on the mortality observed at the different dose

levels.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.fda.gov/food/food-additives-petitions/aspartame-and-other-sweeteners-food
https://abdn.elsevierpure.com/en/publications/safety-of-use-of-monk-fruit-extract-as-a-food-additive-in-differe/
https://www.efsa.europa.eu/en/efsajournal/pub/5921
https://abdn.elsevierpure.com/en/publications/safety-of-use-of-monk-fruit-extract-as-a-food-additive-in-differe/
https://www.efsa.europa.eu/en/efsajournal/pub/5921
https://www.foodstandards.gov.au/sites/default/files/food-standards-code/applications/Documents/A1129%20SD1%20at%20approval.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7008860/
https://www.semanticscholar.org/paper/Safety-of-use-of-Monk-fruit-extract-as-a-food-in-Younes-Aquilina/af2d12d9e7eb92e8108ba5c3f0c74570d669ddf7
https://www.cspi.org/article/which-low-calorie-sweeteners-are-safe-and-which-arent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7814539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Reverse Mutation Test (Ames Test)
Principle: The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds. It uses several strains of the bacterium Salmonella typhimurium that carry

mutations in genes involved in histidine synthesis. These bacteria cannot grow on a histidine-

free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize

histidine and grow on the histidine-free medium.

Methodology (Based on OECD Guideline 471):

Tester Strains: A set of at least five strains of Salmonella typhimurium and/or Escherichia coli

are used to detect different types of mutations.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in

mammals.

Test Procedure (Plate Incorporation Method):

The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic

activation) are mixed with molten top agar.

This mixture is poured onto a minimal glucose agar plate (lacking histidine).

The plates are incubated for 48-72 hours at 37°C.

Data Collection: The number of revertant colonies (colonies that have undergone reverse

mutation and can now grow) is counted for each plate.

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in

the number of revertant colonies compared to the negative control.

Carcinogenicity Study in Rodents
Principle: A long-term carcinogenicity study is designed to assess the potential of a substance

to cause cancer in mammals.

Methodology (Based on OECD Guideline 451):

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7814539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Animals: Two rodent species (usually rats and mice) are used. Both sexes are included.

Group Size: At least 50 animals per sex per group.

Dose Levels: At least three dose levels of the test substance and a concurrent control group

are used. The highest dose should induce some toxicity but not significantly shorten the

lifespan of the animals.

Administration: The substance is typically administered in the diet or by gavage daily for the

majority of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice).

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses.

Body weight and food consumption are measured regularly.

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined

macroscopically, and tissues are collected for histopathological examination.

Data Analysis: The incidence and severity of tumors in the treated groups are compared with

the control group to determine the carcinogenic potential of the substance.

Visualizations
Metabolic Pathway of Perillartine (Hypothesized)
While the complete metabolic pathway of Perillartine in humans is not well-established, based

on its chemical structure (an oxime), it is hypothesized to undergo hydrolysis and conjugation

reactions.

Perillartine

PerillaldehydeHydrolysis

HydroxylamineHydrolysis

Conjugated Metabolites
(e.g., glucuronides, sulfates)

Phase II Metabolism Excretion (Urine, Feces)

Click to download full resolution via product page

Caption: Hypothesized metabolic pathway of Perillartine in mammals.
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Experimental Workflow for Safety Validation
The following diagram illustrates a typical workflow for the safety validation of a new food

additive.
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Caption: General workflow for the safety validation of a food additive.
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Logical Relationship in Safety Assessment
This diagram illustrates the logical flow of how different types of toxicity data contribute to the

overall safety assessment of a substance.
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Caption: Logical flow of data in a food additive safety assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A review of the genotoxic and carcinogenic effects of aspartame: does it safe or not? -
PMC [pmc.ncbi.nlm.nih.gov]

2. Flavouring substance considered a safety concern | EFSA [efsa.europa.eu]

3. img.perfumerflavorist.com [img.perfumerflavorist.com]

4. Aspartame hazard and risk assessment results released [who.int]

5. Aspartame and Other Sweeteners in Food | FDA [fda.gov]

6. "Aspartame: A review of genotoxicity data" - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. mdpi.com [mdpi.com]

9. Sucralose Non-Carcinogenicity: A Review of the Scientific and Regulatory Rationale -
PMC [pmc.ncbi.nlm.nih.gov]

10. Sucralose: A Review of Environmental, Oxidative and Genomic Stress [mdpi.com]

11. Lack of potential carcinogenicity for sucralose - Systematic evaluation and integration of
mechanistic data into the totality of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

14. The genotoxicity of sodium saccharin and sodium chloride in relation to their cancer-
promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

15. oehha.ca.gov [oehha.ca.gov]

16. researchgate.net [researchgate.net]

17. Carcinogenicity of saccharin - PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. Acute toxicity of stevioside, a natural sweetener, and its metabolite, steviol, in several
animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b7814539?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4235942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4235942/
https://www.efsa.europa.eu/en/news/flavouring-substance-considered-safety-concern
https://img.perfumerflavorist.com/files/base/allured/all/document/2015/08/pf.PF_40_09_080_01.pdf
https://www.who.int/news/item/14-07-2023-aspartame-hazard-and-risk-assessment-results-released
https://www.fda.gov/food/food-additives-petitions/aspartame-and-other-sweeteners-food
https://pubmed.ncbi.nlm.nih.gov/26321723/
https://www.researchgate.net/publication/260131284_A_review_of_the_genotoxic_and_carcinogenic_effects_of_aspartame_does_it_safe_or_not
https://www.mdpi.com/2039-4713/15/4/114
https://pmc.ncbi.nlm.nih.gov/articles/PMC5152540/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5152540/
https://www.mdpi.com/2072-6643/17/13/2199
https://pubmed.ncbi.nlm.nih.gov/31654706/
https://pubmed.ncbi.nlm.nih.gov/31654706/
https://www.researchgate.net/publication/336727663_Lack_of_potential_carcinogenicity_for_sucralose_-_Systematic_evaluation_and_integration_of_mechanistic_data_into_the_totality_of_the_evidence
https://www.researchgate.net/publication/12435931_A_combined_chronic_toxicitycarcinogenicity_study_of_sucralose_in_Sprague-Dawley_rats
https://pubmed.ncbi.nlm.nih.gov/3891557/
https://pubmed.ncbi.nlm.nih.gov/3891557/
https://oehha.ca.gov/sites/default/files/media/downloads/crnr/sodiumsaccharinfinalhid.pdf
https://www.researchgate.net/publication/275648837_Saccharin_genotoxicity_and_carcinogenicity_a_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC1637197/
https://www.researchgate.net/figure/Sum-of-the-genotoxicity-of-saccharin_tbl1_275648837
https://pubmed.ncbi.nlm.nih.gov/9183561/
https://pubmed.ncbi.nlm.nih.gov/9183561/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7814539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. Lack of potential carcinogenicity for steviol glycosides – Systematic evaluation and
integration of mechanistic data into the totality of evidence - International Sweeteners
Association [sweeteners.org]

21. researchgate.net [researchgate.net]

22. A critical review of the genetic toxicity of steviol and steviol glycosides - PubMed
[pubmed.ncbi.nlm.nih.gov]

23. A research on the genotoxicity of stevia in human lymphocytes - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. abdn.elsevierpure.com [abdn.elsevierpure.com]

25. Safety of use of Monk fruit extract as a food additive in different food categories | EFSA
[efsa.europa.eu]

26. foodstandards.gov.au [foodstandards.gov.au]

27. Safety of use of Monk fruit extract as a food additive in different food categories - PMC
[pmc.ncbi.nlm.nih.gov]

28. [PDF] Safety of use of Monk fruit extract as a food additive in different food categories |
Semantic Scholar [semanticscholar.org]

29. Which low-calorie sweeteners are safe—and which aren't? | Center for Science in the
Public Interest [cspi.org]

To cite this document: BenchChem. [Safety of Perillartine for Human Consumption: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7814539#validation-of-the-safety-of-perillartine-for-
human-consumption]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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